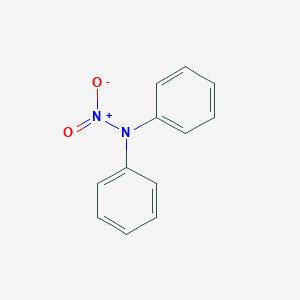

N-Nitro-diphenylamine

Description

BenchChem offers high-quality N-Nitro-diphenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Nitro-diphenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-diphenylnitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLBVKUPVXVTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566270 | |

| Record name | N,N-Diphenylnitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31432-60-7 | |

| Record name | N,N-Diphenylnitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Fischer-Hepp Rearrangement: A Technical Chronicle of Discovery, Mechanism, and Application

Abstract

The Fischer-Hepp rearrangement remains a cornerstone reaction in aromatic chemistry, facilitating the migration of a nitroso group from a secondary amine nitrogen to the para-carbon position.[1][2] While originally discovered in the dye-chemistry boom of the late 19th century, its relevance persists in modern pharmaceutical synthesis and materials science (e.g., p-phenylenediamine production). This guide analyzes the historical genesis, the resolved mechanistic controversy (Intramolecular vs. Intermolecular), and the critical safety protocols required when handling the genotoxic

The Historical Genesis (1886)

The Discovery:

In the late 1880s, the German chemical industry was in a "Gold Rush" for synthetic dyes. Otto Fischer and Eduard Hepp, working at the University of Erlangen, were investigating the reactivity of

In 1886 , they published their seminal finding in Berichte der deutschen chemischen Gesellschaft.[3][4] They observed that treating

The Significance:

Prior to this, introducing a nitroso group selectively at the para position of a secondary amine was synthetically challenging due to the high reactivity of the amine lone pair. Fischer and Hepp’s method provided a reliable route to

The Mechanistic Odyssey: Resolving the Controversy

For decades, the mechanism of the Fischer-Hepp rearrangement was a subject of intense debate. The central question was topological: Does the nitroso group migrate while attached to the molecule (Intramolecular), or does it detach and re-attack (Intermolecular)?

The "Cage" Hypothesis (Disproven)

Early theories suggested an intramolecular "cartwheel" mechanism or a solvent-caged radical pair, similar to the Bamberger rearrangement. Proponents argued that if the group detached completely, it should be lost to the solvent or react with other species.

The Intermolecular Consensus (The Williams Mechanism)

The definitive elucidation came in the 1970s and 80s, primarily through the kinetic studies of D.L.H. Williams .[3][5]

The Evidence:

-

Cross-Nitrosation (The Trap Experiment): When the rearrangement is performed in the presence of a "nitroso trap" (such as urea, sulfamic acid, or sodium azide), the formation of the

-nitroso product is completely suppressed. Instead, the-

Conclusion: The

group must become a free entity (likely

-

-

Acid Specificity: The reaction proceeds efficiently in HCl or HBr but fails in

or-

Conclusion: The halide ion acts as a nucleophile to facilitate the cleavage of the

bond.

-

The Validated Pathway

The currently accepted mechanism involves two distinct stages:

-

Acid-Catalyzed Denitrosation: The

-nitroso amine is protonated and attacked by a nucleophile (usually -

C-Nitrosation: The generated

(an electrophile) attacks the electron-rich para-position of the free amine.

Figure 1: The Intermolecular Mechanism of the Fischer-Hepp Rearrangement.[6] Note the critical role of the halide ion (

Kinetic Data & Reaction Parameters

Understanding the kinetics is vital for scaling this reaction in a pharmaceutical context. The reaction rate is generally defined by the denitrosation step.

| Parameter | Relationship | Mechanistic Insight |

| [Acid] | Rate | Protonation of the |

| [Nucleophile] | Rate | Halide attack is rate-determining for denitrosation. Reactivity order: |

| Substituents | Electron Donating Groups (EDG) | EDGs on the ring generally increase the rate of C-nitrosation but may stabilize the starting N-nitroso form. |

| Solvent | Alcohol/Ether vs. Water | Non-aqueous solvents (methanol/ethanol) are preferred to prevent hydrolysis of |

Strategic Utility in Drug Development

While the dye industry uses this for bulk aniline production, in drug development, the Fischer-Hepp rearrangement serves two distinct purposes:

Synthetic Intermediate

-Nitrosoanilines are versatile synthons. They can be:-

Reduced to

-phenylenediamines (precursors for heterocyclic scaffolds like benzimidazoles). -

Condensation partners for Ehrlich-Sachs reactions to form imines.

-

Oxidized to nitro compounds .

Impurity Control (Genotoxicity)

Critical Warning:

-

Relevance: If a secondary amine is used in a synthesis involving nitrite sources (or nitrate reduction), accidental formation of

-nitroso impurities can occur. -

Mitigation: Understanding the Fischer-Hepp conditions allows chemists to predict if an

-nitroso impurity might rearrange to a

Experimental Protocol: Synthesis of p-Nitroso-N-methylaniline

Safety Pre-requisite:

-

Hazard:

-Nitrosomethylaniline is a suspected human carcinogen. -

Engineering Controls: All operations must be performed in a certified chemical fume hood. Double-gloving (Nitrile/Laminate) is recommended.

-

Quenching: Residual nitrosating agents must be quenched with sulfamic acid or ascorbic acid before disposal.

Step-by-Step Methodology

-

Nitrosation (Precursor Synthesis):

-

Dissolve

-methylaniline (1.0 eq) in HCl (3.0 eq) and cool to 0–5 °C. -

Add aqueous

(1.1 eq) dropwise, maintaining temperature < 5 °C. -

Extract the oily

-nitroso intermediate with ether. Note: Do not distill; thermal instability risk.

-

-

Rearrangement (Fischer-Hepp):

-

Dissolve the crude

-nitroso-N-methylaniline in absolute methanol. -

Introduce anhydrous HCl gas (or use 4M HCl in dioxane) until the solution is saturated.

-

Observation: The solution will turn dark yellow, then eventually deposit steel-blue crystals (the hydrochloride salt of the product).

-

Stir at room temperature for 2–4 hours.

-

-

Isolation:

-

Filter the blue crystals.

-

Wash with cold ether to remove unreacted nitrosamine.

-

Free Base Liberation: Dissolve crystals in water and neutralize with

. The green -

Recrystallize from benzene or ethanol.

-

Figure 2: Operational workflow for the synthesis of p-nitrosoanilines via Fischer-Hepp rearrangement.

References

-

Fischer, O., Hepp, E. (1886).[2][3][4][8] "Zur Kenntniss der Nitrosamine." Berichte der deutschen chemischen Gesellschaft, 19(2), 2991–2995.[3]

-

Williams, D. L. H. (1975).[5][7] "The mechanism of the Fischer-Hepp rearrangement of aromatic N-nitroso-amines." Tetrahedron, 31(11-12), 1343-1349.

-

Biggs, I. D., & Williams, D. L. H. (1975).[7] "Kinetics and mechanism of the Fischer–Hepp rearrangement and denitrosation. Part V." Journal of the Chemical Society, Perkin Transactions 2, (2), 107-111.

-

Shine, H. J. (1967).[8] Aromatic Rearrangements. Elsevier.[8] (Foundational text on aromatic mechanisms).

-

Kannan, P., et al. (1997).[5][8] "Sheet silicate catalysed demethylation and Fischer-Hepp rearrangement of N-methyl-N-nitrosoaniline."[5] Journal of Molecular Catalysis A: Chemical, 118(2), 189-193.

Sources

- 1. The first example of the Fischer–Hepp type rearrangement in pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer–Hepp rearrangement - Wikiwand [wikiwand.com]

- 3. Fischer–Hepp rearrangement - Wikipedia [en.wikipedia.org]

- 4. Fischer-Hepp_rearrangement [chemeurope.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. surendranathcollege.ac.in [surendranathcollege.ac.in]

- 7. Kinetics and mechanism of the Fischer–Hepp rearrangement and denitrosation. Part V. The mechanism of denitrosation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Fischer-Hepp Rearrangement [drugfuture.com]

Metabolic Pathways and Bioactivation of N-Nitrosodiphenylamine: A Technical Guide

This technical guide details the metabolic fate, bioactivation mechanisms, and analytical detection of N-Nitrosodiphenylamine (NDPhA). Unlike aliphatic nitrosamines (e.g., NDMA), NDPhA lacks

The Physicochemical Paradox: Why NDPhA is Unique

Most carcinogenic nitrosamines require metabolic activation via

-

Structural Constraint: No

-carbon hydroxylation is possible. -

Metabolic Consequence: The molecule cannot spontaneously decompose into a carbocation/diazonium species.

-

Dominant Pathways:

-

Reductive Denitrosation: Cleavage of the N-N bond to yield Diphenylamine (DPA) and Nitric Oxide (NO).

-

Transnitrosation: Transfer of the nitroso group to other secondary amines, potentially generating new, more potent carcinogens in situ.[2]

-

Primary Metabolic Pathway: Cytochrome P450-Mediated Denitrosation

The liver is the primary site of metabolism, where NDPhA undergoes oxidative denitrosation. This pathway is a detoxification route for the parent compound but generates reactive Nitric Oxide (NO).

Mechanism of Action

The reaction is catalyzed by the Cytochrome P450 monooxygenase system (specifically CYP2B and CYP2E1 isoforms in rodent models).

-

Substrate Binding: NDPhA binds to the heme center of the CYP450 enzyme.

-

Oxidative Cleavage: The enzyme catalyzes the scission of the N-N bond.

-

Product Formation:

-

Diphenylamine (DPA): The parent amine, which undergoes further metabolism.[1]

-

Nitric Oxide (NO): Rapidly oxidized to nitrite (

) and nitrate (

-

Experimental Validation (In Vitro)

To validate this pathway in a preclinical setting, use the following microsomal incubation protocol.

Protocol: Microsomal Denitrosation Assay

-

System: Liver microsomes (Rat/Human, 1.0 mg protein/mL).

-

Buffer: 0.1 M Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U G6PDH).

-

Substrate: NDPhA (50 µM).

-

Incubation: 37°C for 30 minutes.

-

Termination: Ice-cold Acetonitrile.

-

Detection: Measure DPA formation via HPLC-UV (280 nm) and Nitrite formation via Griess Reaction.

-

Control: Incubations without NADPH must show <5% conversion to confirm P450 dependence.

Secondary Metabolism: Fate of Diphenylamine (DPA)

Once denitrosated, the resulting Diphenylamine is not inert. It undergoes Phase I ring oxidation and Phase II conjugation.

Ring Hydroxylation

DPA is hydroxylated primarily at the para-position:

-

Major Metabolite: 4-Hydroxydiphenylamine (4-OH-DPA).

-

Minor Metabolite: 4,4'-Dihydroxydiphenylamine.

-

Reactive Intermediate: 4-OH-DPA can be oxidized to a quinoneimine structure, potentially capable of protein binding, though less reactive than diazonium ions.

Phase II Conjugation

The hydroxylated metabolites are rapidly conjugated to increase water solubility for renal excretion.

-

Glucuronidation: 4-OH-DPA-O-Glucuronide (Major urinary species).

-

Sulfation: 4-OH-DPA-Sulfate.

The "Trojan Horse" Mechanism: Transnitrosation

This is the most critical pathway for carcinogenicity assessment. NDPhA acts as a nitrosating agent, transferring its NO group to other amines present in the biological system (e.g., in the acidic environment of the stomach or intracellularly).

Reaction:

-

Significance: If NDPhA is co-ingested or co-exists with precursors like morpholine or dimethylamine, it can generate N-Nitrosomorpholine (NMOR) or N-Nitrosodimethylamine (NDMA), which are potent alkylating carcinogens.

-

Bladder Specificity: The acidic pH of urine in the bladder can facilitate this transfer, potentially explaining the bladder tumors observed in rat studies despite the lack of direct alkylating ability.

Visualization of Metabolic Architecture

The following diagram maps the divergence between detoxification (Denitrosation) and bioactivation (Transnitrosation).

Figure 1: Metabolic map of N-Nitrosodiphenylamine showing the divergence between P450-mediated denitrosation (detoxification) and acid-catalyzed transnitrosation (bioactivation).

Analytical Workflows for In Vivo Detection

To accurately track these pathways, a rigorous analytical strategy utilizing LC-MS/MS is required.[3][4] The high volatility of NO requires indirect measurement via nitrate/nitrite, while DPA and NDPhA are measured directly.

Sample Preparation Protocol (Plasma/Urine)

-

Internal Standard: Spike samples with

-Diphenylamine and -

Hydrolysis (Optional): To measure total DPA, treat urine with

-glucuronidase (37°C, 2 hours) to cleave conjugates. -

Extraction:

-

Solid Phase Extraction (SPE): Use HLB (Hydrophilic-Lipophilic Balance) cartridges.

-

Condition: Methanol -> Water.

-

Load: Sample (pH adjusted to 6.0).

-

Wash: 5% Methanol.

-

Elute: 100% Acetonitrile.

-

-

Reconstitution: Evaporate under

and reconstitute in Mobile Phase A/B (50:50).

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.

-

Gradient: 10% B to 90% B over 8 minutes.

-

Ionization: Electrospray Ionization (ESI) Positive Mode.

-

MRM Transitions:

-

NDPhA:

(Loss of NO). -

DPA:

(Ring fragmentation). -

4-OH-DPA:

.

-

Analytical Decision Tree

Figure 2: Analytical decision tree for differentiating free vs. conjugated metabolites of NDPhA.

Toxicological Implications & Summary

The metabolic profile of NDPhA dictates its toxicity profile:

-

Bladder Carcinogenicity: Linked to the accumulation of DPA metabolites and potential in situ transnitrosation in the urinary bladder.

-

Lack of Hepatotoxicity: Unlike NDMA, the efficient denitrosation in the liver prevents the formation of hepatic DNA adducts.

-

Risk Assessment: Drug developers must screen for NDPhA not just as a direct impurity, but as a potential nitrosating agent if the formulation contains other secondary amines.

Summary Table: Key Metabolic Markers

| Marker | Origin | Matrix | Significance |

| NDPhA | Parent | Plasma | Systemic Exposure |

| Diphenylamine (DPA) | Denitrosation | Urine (Free) | Primary Metabolite |

| 4-OH-DPA-Glucuronide | Oxidation + Phase II | Urine | Major Excretory Product |

| Nitrate ( | NO Oxidation | Urine | Indirect measure of denitrosation |

References

-

Appel, K. E., et al. (1984).[5] "Metabolic inactivation of N-nitrosamines by cytochrome P-450 in vitro and in vivo." IARC Scientific Publications, (57), 443-451.[6]

-

Appel, K. E., et al. (1987). "Some aspects of cytochrome P450-dependent denitrosation of N-nitrosamines." IARC Scientific Publications, (84), 117-123.[7]

-

Tatsumi, K., et al. (1983).[5] "Metabolism of N-nitrosodiphenylamine in guinea pigs." Gann, 74(1). (Referenced via Tox Profile).[8]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1993). "Toxicological Profile for N-Nitrosodiphenylamine." U.S. Public Health Service.[1]

-

Drablos, F., et al. (1972). "The chemistry of nitroso-compounds. Part VI. Direct and indirect transnitrosation reactions of N-nitrosodiphenylamine." Journal of the Chemical Society, Perkin Transactions 2.[9]

Sources

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. Chemistry of nitroso-compounds. The reaction of N-nitrosodiphenylamine with N-methylaniline—a direct transnitrosation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for N-Nitrosodiphenylamine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Metabolic inactivation of N-nitrosamines by cytochrome P-450 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Some aspects of cytochrome P450-dependent denitrosation of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. The chemistry of nitroso-compounds. Part VI. Direct and indirect transnitrosation reactions of N-nitrosodiphenylamine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note & Protocol: GC-MS Detection of N-Nitrosodiphenylamine (NDPhA)

Part 1: Introduction & Strategic Overview

The Challenge: Thermal Instability

N-Nitrosodiphenylamine (NDPhA) presents a unique analytical challenge in Gas Chromatography (GC). Unlike volatile nitrosamines (e.g., NDMA, NDEA), NDPhA is thermally unstable. Upon exposure to the high temperatures of a standard GC injection port (200°C–280°C), the N-N bond cleaves, releasing nitric oxide (NO) and converting NDPhA into Diphenylamine (DPA) .

Scientific Reality Check: Most standard GC-MS protocols (including EPA Method 8270) explicitly state that NDPhA cannot be chromatographically separated from DPA because the decomposition occurs before the separation, typically in the inlet. Therefore, this protocol is designed with two distinct approaches:

-

The "Total Diphenylamine" Approach (Standard/Robust): Quantifies NDPhA by converting it entirely to DPA. This is the regulatory standard for robust quantitation when native DPA levels are known or negligible.

-

The "Inlet Preservation" Approach (Research/Advanced): Utilizes a Programmable Temperature Vaporizing (PTV) inlet and lower thermal profiles to attempt partial preservation of the parent molecule for qualitative confirmation.

Part 2: Methodological Considerations

The Degradation Mechanism

Understanding the chemistry is vital for interpreting mass spectra.

-

Reaction:

-

Mass Spectral Implication: The Electron Ionization (EI) spectrum of NDPhA is dominated by the fragment ion m/z 169 (Diphenylamine). The molecular ion m/z 198 is often weak or absent depending on source temperature.

Internal Standard Selection

-

Primary Choice: Diphenylamine-d10 (DPA-d10). Since we expect degradation, this isotopologue behaves identically to the analyte in the inlet.

-

Alternative: N-Nitrosodiphenylamine-d6 (if attempting the Preservation Approach).

Column Selection

-

Phase: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., Rxi-5Sil MS, DB-5ms).

-

Rationale: Low bleed, high thermal stability, and excellent separation of aromatic amines.

Part 3: Experimental Protocol

A. Sample Preparation (Solid Phase Extraction)

Target Matrix: Aqueous samples or dissolved drug substance.

Step 1: Conditioning

-

Cartridge: 6 mL / 500 mg Coconut Charcoal or HLB (Hydrophilic-Lipophilic Balance).

-

Wash 1: 6 mL Dichloromethane (DCM).

-

Wash 2: 6 mL Methanol.

-

Wash 3: 6 mL HPLC-grade Water.

Step 2: Loading

-

Adjust sample pH to 7.0 ± 0.5.

-

Load 500 mL sample at 5–10 mL/min.

-

Critical: Add Internal Standard (DPA-d10) before extraction to correct for recovery.

Step 3: Elution

-

Dry cartridge under vacuum for 10 mins.

-

Elute with 2 x 3 mL Dichloromethane (DCM).

-

Concentrate extract to 1 mL under a gentle stream of Nitrogen at ambient temperature (Do not heat).

B. Instrumental Parameters (GC-MS)

Configuration 1: The "Total Diphenylamine" Approach (Robust)

Best for quantitative accuracy when native DPA is not a confounder.

| Parameter | Setting | Rationale |

| Inlet Mode | Splitless | Maximize sensitivity. |

| Inlet Temp | 250°C | Forces 100% conversion of NDPhA to DPA for consistent quantitation. |

| Carrier Gas | Helium, 1.2 mL/min | Constant flow mode. |

| Column | Rxi-5Sil MS (30m x 0.25mm x 0.25µm) | Standard phases for semi-volatiles. |

| Oven Ramp | 50°C (1 min) → 20°C/min → 300°C (3 min) | Rapid elution of DPA (approx RT: 8-10 min). |

| Transfer Line | 280°C | Prevent condensation. |

Configuration 2: The "Inlet Preservation" Approach (Advanced)

Attempts to detect intact NDPhA. Requires PTV Inlet.

| Parameter | Setting | Rationale |

| Inlet Mode | PTV Solvent Vent | Removes solvent at low temp to protect thermally labile analytes. |

| Inlet Temp | 40°C (Load) → 600°C/min → 180°C (Transfer) | Rapid heating to a moderate temp to vaporize without full pyrolysis. |

| Source Temp | 150°C | Lower source temp preserves the molecular ion (m/z 198). |

C. Mass Spectrometry Parameters (SIM Mode)

Target: Diphenylamine (Conversion Product)

-

Quant Ion: m/z 169

-

Qual Ions: m/z 168, 167

-

Dwell Time: 50 ms

Target: N-Nitrosodiphenylamine (Intact - Only for Config 2)

-

Quant Ion: m/z 169 (Still dominant due to source fragmentation)

-

Qual Ions: m/z 198 (Molecular Ion - look for presence), m/z 168.

Part 4: Visualization & Logic

Workflow Diagram: Sample to Signal

The following diagram illustrates the critical decision point regarding thermal degradation.

Caption: Workflow logic distinguishing between the standard thermal conversion method (Method A) and the preservation method (Method B).

Part 5: Validation & Quality Assurance[1]

System Suitability Criteria

Before running samples, verify instrument performance using the following metrics.

| Metric | Acceptance Criteria | Corrective Action |

| Linearity (R²) | > 0.995 (Range: 10–1000 ppb) | Check standard prep; perform inlet maintenance. |

| Sensitivity (S/N) | > 10:1 at LOQ (10 ppb) | Clean source; retune MS. |

| Degradation Check | Inject pure NDPhA Std. If m/z 198 is <1% of m/z 169 | Normal for Method A. For Method B, lower inlet temp. |

| Recovery | 70% – 130% (Spiked Matrix) | Re-evaluate SPE wash steps. |

Interpretation of Results (Crucial)

-

If DPA is detected: You must report the result as "N-Nitrosodiphenylamine/Diphenylamine (Combined)."

-

Differentiation: To distinguish NDPhA from native DPA, you must perform a pre-extraction step using a nitrosating inhibitor (e.g., sulfamic acid) or use Liquid Chromatography (LC-MS), which avoids thermal degradation.

Part 6: References

-

U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.[1] Link

-

Restek Corporation. (2021). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS.[2][3][4][5] Restek Application Notes. Link

-

Agilent Technologies. (2023). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS.Link

-

National Institute of Standards and Technology (NIST). N-Nitrosodiphenylamine Mass Spectrum.[6] NIST Chemistry WebBook, SRD 69. Link

Sources

Application Note: 4-Nitrodiphenylamine (4-NDPA) in the Synthesis of PPD Antioxidants

[1][2]

Executive Summary

4-Nitrodiphenylamine (4-NDPA) is the strategic intermediate in the modern, environmentally benign synthesis of p-phenylenediamine (PPD) antidegradants, such as 6PPD and IPPD . Historically produced via halide-generating routes (using p-chloronitrobenzene), the industry has shifted toward the "Green Route"—a nucleophilic aromatic substitution for hydrogen (NASH) coupling aniline and nitrobenzene.

This guide details the downstream application of 4-NDPA : specifically, its catalytic reduction to 4-Aminodiphenylamine (4-ADPA) and subsequent conversion into alkylated antioxidants. These protocols emphasize high-pressure hydrogenation techniques, catalyst selectivity, and impurity profile management.

Mechanistic Pathways

The utility of 4-NDPA lies in its reduction to 4-ADPA, the "master precursor" for the entire class of PPD antioxidants.

The "Green" Synthesis Pathway

The transformation involves two distinct catalytic phases:[1]

-

Hydrogenation: Reduction of the nitro/nitroso moieties of 4-NDPA to an amine (4-ADPA).[2][3][1][4][5]

-

Reductive Alkylation: Condensation of 4-ADPA with a ketone (e.g., MIBK) to form the final antioxidant (e.g., 6PPD).[6]

Figure 1: The strategic position of 4-NDPA in the antioxidant value chain. The blue dashed box indicates the primary reaction scope of this guide.

Experimental Protocols

Protocol A: Catalytic Hydrogenation of 4-NDPA to 4-ADPA

Objective: Efficient reduction of the nitro group using heterogeneous catalysis under pressure. Safety Note: Hydrogen gas at high pressure presents an explosion hazard.[6] Ensure autoclave is grounded and rated for >50 bar.

Materials

-

Substrate: 4-Nitrodiphenylamine (4-NDPA), >98% purity.

-

Catalyst: 5% Palladium on Carbon (Pd/C) or 1% Platinum on Carbon (Pt/C).[6] Note: Pt/C is often preferred industrially to minimize ring hydrogenation.

-

Solvent: Methanol or Isopropanol (Laboratory scale); Water/Base mixture (Industrial "One-Pot" simulation).

-

Reagent: Hydrogen gas (Ultra-high purity).[6]

Step-by-Step Methodology

-

Reactor Loading:

-

In a 300 mL Hastelloy or Stainless Steel autoclave, charge 4-NDPA (21.4 g, 0.1 mol) and Methanol (150 mL).

-

Add 5% Pd/C catalyst (0.5 g, ~2.3 wt% loading relative to substrate).[6] Critical: Add catalyst as a water-wet paste to prevent ignition of solvent vapors.

-

-

Inerting:

-

Reaction:

-

Pressurize with

to 10–15 bar (150–220 psig) . -

Heat the mixture to 80°C with vigorous stirring (>800 RPM). Mass transfer is often the rate-limiting step.

-

Maintain constant pressure by replenishing

as it is consumed.[6]

-

-

Completion:

-

Work-up:

Figure 2: Operational workflow for the batch hydrogenation of 4-NDPA.

Protocol B: Reductive Alkylation (Synthesis of 6PPD)

Objective: Conversion of 4-ADPA (derived from 4-NDPA) into the final antioxidant N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD).

-

Preparation: Use the 4-ADPA filtrate from Protocol A (solvent switch to MIBK may be required if MeOH was used).

-

Alkylation:

-

Conditions:

-

Isolation:

Data Analysis & Optimization

Catalyst Performance Comparison

The choice of catalyst significantly impacts the impurity profile.[6]

| Catalyst System | Activity | Selectivity to 4-ADPA | Common Side Reactions |

| Pd/C (5%) | High | 95-98% | Ring hydrogenation (cyclohexyl derivatives) if over-exposed. |

| Pt/C (1%) | Moderate | >99% | Excellent resistance to ring saturation; preferred for high purity.[6] |

| Raney Nickel | High | 90-95% | Lower cost; sensitive to deactivation by oxidation; pyrophoric handling risks. |

Troubleshooting Guide

-

Problem: Slow Hydrogen Uptake.

-

Problem: Formation of Azobenzene/Azoxybenzene.

-

Root Cause: Incomplete reduction or coupling of intermediates under low

pressure.[6] -

Solution: Increase

pressure; ensure temperature does not spike before pressure is established.

-

Safety & Environmental (EHS)

-

4-NDPA Handling: 4-NDPA is an irritant and potential sensitizer. Use local exhaust ventilation.[6] Avoid dust generation.[6][8][11][12][13][14]

-

6PPD-Quinone Awareness: Researchers must be aware that 6PPD oxidizes to 6PPD-quinone (6PPD-Q) in the environment.[10][15] 6PPD-Q is highly toxic to coho salmon.[10] Waste streams containing 6PPD must be treated (e.g., incineration) and not released into aquatic systems.[6]

-

Green Chemistry: The 4-NDPA route eliminates the generation of halide waste associated with the older p-chloronitrobenzene process, aligning with 12 Principles of Green Chemistry (Atom Economy).

References

-

U.S. Patent 5,117,063. (1992).[2][6] Method of preparing 4-aminodiphenylamine. Stern et al. (Monsanto Company).[6] Retrieved from

-

Hao, Y., et al. (2022).[6][16] Production and Use of Typical Rubber Antioxidants. Encyclopedia.pub.[6] Retrieved from [Link]

-

Junshin Gakuen University. (2012).[6] Preparation of 4-Aminodiphenylamine by a One-Pot Reaction. Journal of Junshin Gakuen University. Retrieved from [Link]

Sources

- 1. US20150045584A1 - Process for preparing 4-aminodiphenylamine - Google Patents [patents.google.com]

- 2. US5117063A - Method of preparing 4-aminodiphenylamine - Google Patents [patents.google.com]

- 3. EP0988277A1 - Catalytic hydrogenation of nitrobenzene to 4-aminodiphenylamine in the presence of a hydroxyl compound and a solvent - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. JP2002503246A - Catalytic hydrogenation of nitrobenzene to 4-aminodiphenylamine in the presence of hydroxyl compounds and solvents - Google Patents [patents.google.com]

- 7. junshin.repo.nii.ac.jp [junshin.repo.nii.ac.jp]

- 8. fishersci.fi [fishersci.fi]

- 9. Acute Toxicity of 4-hydroxydiphenylamine (4-HDPA) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPDQ), transformation products of 6PPD, to early instars of the mayfly, Neocloeon triangulifer [pubs.usgs.gov]

- 10. DSpace [scholarworks.wm.edu]

- 11. fishersci.com [fishersci.com]

- 12. ICSC 0804 - 4-NITRO-N-PHENYLBENZENAMINE [inchem.org]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Acute Toxicity of 4-hydroxydiphenylamine (4-HDPA) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPDQ), transformation products of 6PPD, to early instars of the mayfly, Neocloeon triangulifer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Production and Use of Typical Rubber Antioxidants | Encyclopedia MDPI [encyclopedia.pub]

Application Note & Protocol Guide: Reduction of Nitrated Diphenylamine Derivatives

Abstract

This technical guide provides a comprehensive overview of the chemical reduction of nitrated diphenylamine derivatives to their corresponding amino compounds. Aminodiphenylamines are critical intermediates in the synthesis of pharmaceuticals, dyes, and notably, as precursors for antiozonants in the rubber industry, such as 6PPD.[1][2] This document details the underlying reaction mechanisms, presents validated, step-by-step laboratory protocols for various reduction methodologies, and addresses critical safety and handling considerations. The guide is intended for researchers, chemists, and process development professionals engaged in organic synthesis.

Introduction & Significance

The conversion of a nitro group (-NO₂) to an amino group (-NH₂) on an aromatic scaffold is a fundamental transformation in organic chemistry.[3] For nitrated diphenylamines, this reduction is the pivotal step in producing high-value chemical intermediates. For instance, 4-aminodiphenylamine (4-ADPA) is synthesized industrially via the reduction of 4-nitrodiphenylamine.[4][5] Modern synthetic strategies often favor a direct "green chemistry" approach, reacting aniline with nitrobenzene and subsequently reducing the intermediate mixture, thereby avoiding halogenated compounds and reducing inorganic waste.[1][2]

Understanding the nuances of this reduction is paramount for achieving high yield, purity, and chemoselectivity, especially when other reducible functional groups are present on the diphenylamine backbone. This guide explores three prevalent and robust methods: Catalytic Hydrogenation, Metal-Acid Reduction, and Catalytic Transfer Hydrogenation.

Reaction Mechanisms & Theoretical Considerations

The reduction of an aromatic nitro group is a multi-electron process that proceeds through several intermediates. While the final product is the amine, the reaction pathway can involve nitroso and hydroxylamine species.[6][7] The specific mechanism is highly dependent on the chosen reducing agent and reaction conditions.

-

Catalytic Hydrogenation: This heterogeneous catalysis method is the most atom-economical.[8] On the surface of a metal catalyst (e.g., Pd, Pt, Ni), molecular hydrogen (H₂) is activated. The mechanism can vary; on noble metals like platinum, the reaction is often described as a successive addition of hydrogen.[3] On non-noble metals like nickel, a different pathway involving the initial dissociation of the N-O bonds is proposed, leading to a partially oxidized catalyst surface.[9] The orientation of the nitroarene on the catalyst surface is critical for selectivity; a perpendicular orientation is favored for selective reduction of the nitro group.[9]

-

Metal-Acid Reduction: This classic method utilizes a metal, such as tin (Sn) or iron (Fe), as the reducing agent in an acidic medium (e.g., HCl).[7][10] The metal acts as an electron donor, and the overall process involves a series of single-electron transfers. The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.[7] Tin(II) chloride (SnCl₂) is considered a particularly mild reagent, capable of reducing nitro groups selectively in the presence of other sensitive functionalities.[10][11]

-

Catalytic Transfer Hydrogenation: This method offers a safer alternative to using high-pressure hydrogen gas.[12] It employs a hydrogen donor molecule, such as isopropanol, hydrazine, or formic acid, in conjunction with a metal catalyst (e.g., Pd, Ir).[12][13] The catalyst facilitates the transfer of hydrogen from the donor to the nitro compound. Mechanistic studies suggest the reaction can proceed through both hydroxylamine and azo/azoxy intermediates.[6][13]

General Reaction Pathway

The diagram below illustrates the generalized pathway for the reduction of a nitrated diphenylamine, highlighting the key intermediates.

Caption: Generalized pathway for nitro group reduction.

Comparative Analysis of Reduction Methods

The choice of reduction method depends on factors such as laboratory equipment, scale, cost, safety protocols, and the chemical nature of the specific diphenylamine derivative.

| Method | Reagents & Conditions | Advantages | Limitations & Disadvantages | Chemoselectivity |

| Catalytic Hydrogenation | H₂ gas (1-50 atm), Pd/C, PtO₂, or Raney® Ni catalyst, various solvents (EtOH, EtOAc, MeOH).[8][14] | High atom economy, clean reaction, catalyst can often be recycled, scalable.[8] | Requires specialized high-pressure equipment, H₂ gas is highly flammable, catalysts (esp. Raney Ni) can be pyrophoric.[15] | Can reduce other functional groups (alkenes, alkynes, nitriles, carbonyls) unless conditions are carefully controlled. |

| Metal-Acid Reduction | SnCl₂·2H₂O in EtOH/EtOAc; Fe powder in HCl/AcOH.[7][10] | Inexpensive, does not require high-pressure apparatus, tolerant of many functional groups.[10][15] | Stoichiometric amounts of metal are required, generates significant metallic waste, product isolation can be complicated by metal salts.[8][15] | Generally high for the nitro group. SnCl₂ is particularly mild and selective.[11] |

| Catalytic Transfer Hydrogenation | Ammonium formate, isopropanol, or hydrazine hydrate as H-donor; Pd/C or [Ir(cod)Cl]₂ catalyst.[12][13] | Avoids the use of flammable H₂ gas, uses standard laboratory glassware, generally mild conditions.[12] | H-donors like hydrazine are toxic, may require higher catalyst loading than direct hydrogenation. | Good to excellent. Can be highly selective for the nitro group depending on the catalyst and donor system. |

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a controlled laboratory setting. All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. All chemical waste must be disposed of according to institutional and local regulations.[15][16][17]

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis, workup, and analysis of aminodiphenylamine derivatives.

Caption: Standard workflow for synthesis and purification.

Protocol 4.1: Reduction using Tin(II) Chloride (SnCl₂)

This protocol is adapted from general procedures for the reduction of aromatic nitro compounds and is suitable for small to medium scale synthesis.[10][18]

Materials:

-

Nitrated diphenylamine derivative (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) or 2M Potassium Hydroxide (KOH)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the nitrated diphenylamine derivative (1.0 eq) and the chosen solvent (e.g., ethanol, approx. 10-20 mL per gram of substrate).

-

Reagent Addition: Add tin(II) chloride dihydrate (4-5 eq) to the solution. The reaction is often exothermic, so addition may be done in portions if necessary.

-

Reaction: Heat the mixture to reflux (typically 60-80°C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing a saturated aqueous solution of NaHCO₃ or 2M KOH to neutralize the acid and precipitate tin salts. Caution: This neutralization is exothermic and may produce gas.

-

Extraction: Transfer the neutralized slurry to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Remove the solvent under reduced pressure. The resulting crude amine can be purified by recrystallization or column chromatography.

-

Characterization: Confirm the identity and purity of the product using NMR, MS, and melting point analysis.

Protocol 4.2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol requires a specialized hydrogenation apparatus (e.g., a Parr shaker or an H-Cube®). Extreme caution must be exercised when working with hydrogen gas and pyrophoric catalysts. [8][15]

Materials:

-

Nitrated diphenylamine derivative (1.0 eq)

-

10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%)

-

Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

-

Hydrogen (H₂) gas source

-

Celite® or a similar filter aid

Procedure:

-

Setup: Add the nitrated diphenylamine derivative and the solvent to a suitable pressure-rated reaction vessel.

-

Inerting: Sparge the solution with an inert gas (N₂ or Ar) for 5-10 minutes.

-

Catalyst Addition: Under the inert atmosphere, carefully add the 10% Pd/C catalyst. Caution: Do not add the dry catalyst to the solvent in the presence of air, as it may ignite. It is often handled as a slurry or wetted with solvent.

-

Hydrogenation: Secure the vessel to the hydrogenation apparatus. Purge the system several times with H₂ gas before pressurizing the vessel to the desired pressure (e.g., 50 psi or 3-4 atm).

-

Reaction: Begin vigorous stirring or shaking. The reaction is often monitored by the cessation of hydrogen uptake.

-

Monitoring: If the apparatus allows, reaction progress can be monitored by taking samples (after carefully depressurizing and purging with inert gas) for TLC or LC-MS analysis.

-

Work-up: Once the reaction is complete, carefully vent the H₂ pressure and purge the vessel multiple times with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite® pad with the catalyst should not be allowed to dry completely in the air, as it can be pyrophoric. Keep it wet with solvent until it can be disposed of safely.

-

Purification & Characterization: Remove the solvent from the filtrate under reduced pressure. Purify and characterize the product as described in Protocol 4.1.

Safety & Hazard Management

-

Exothermic Nature: The reduction of nitro groups is highly exothermic.[8] For large-scale reactions, proper heat management and controlled addition of reagents are critical to prevent a runaway reaction.[19]

-

Substrate Stability: Aromatic nitro compounds can be thermally unstable, and their stability can be reduced by contaminants, particularly bases like caustic soda.[19]

-

Hydrogenation Hazards: Hydrogen gas forms explosive mixtures with air.[16] All equipment must be properly grounded to prevent static discharge. Catalysts like Raney® Nickel and dry Pd/C are pyrophoric and can ignite upon contact with air.[15]

-

Waste Disposal: Metal waste from SnCl₂ or Fe reductions must be disposed of as hazardous waste. Used hydrogenation catalysts require careful handling and disposal according to safety guidelines.[17]

References

-

Millán, R., & Boronat, M. (2019). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. RSC Publishing. 9

-

A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (n.d.). IntechOpen. 3

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. 11

-

Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. (2025). PMC. 20

-

Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity. (n.d.). ACS Publications. 21

-

BenchChem. (2025). Synthesis of 4-Aminodiphenylamine from Nitrobenzene and Aniline: A Technical Guide. 1

-

Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (n.d.). SciSpace. 10

-

PREPARATION OF 4-AMINODIPHENYLAMINE BY A ONE- POT REACTION. (2012). Journal of Junshin Gakuen University. 22

-

Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). Royal Society of Chemistry. 23

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. 18

-

Chemius. (n.d.). nitro razredčilo - Safety Data Sheet. 16

-

Wikipedia. (n.d.). 4-Aminodiphenylamine. 2

-

PrepChem.com. (n.d.). Synthesis of 4-aminodiphenylamine. 24

-

Wikipedia. (n.d.). Reduction of nitro compounds. 14

-

Reduction of Nitrated Diphenylamine Derivatives under Anaerobic Conditions. (1995). Applied and Environmental Microbiology. 25

-

askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. 7

-

Method of preparing 4-aminodiphenylamine. (1997). Google Patents. 4

-

BenchChem. (2025). Application Notes and Protocols for the Hydrogenation of 4-Nitrodiphenylamine. 5

-

Reduction of Nitrated Diphenylamine Derivatives under... (1995). ResearchGate. 26

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Wordpress. 8

-

BenchChem. (n.d.). Navigating the Synthesis and Safety of Nitro Compounds: An In-depth Technical Guide. 17

-

Organic Syntheses. (2005). Working with Hazardous Chemicals. 15

-

Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI. 27

-

Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE. 19

-

Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines. (n.d.). PMC. 12

-

Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. (n.d.). RSC Publishing. 13

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Aminodiphenylamine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. US5623088A - Method of preparing 4-aminodiphenylamine - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 7. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 8. Nitro Reduction - Wordpress [reagents.acsgcipr.org]

- 9. Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 10. scispace.com [scispace.com]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 15. orgsyn.org [orgsyn.org]

- 16. Mobile [my.chemius.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 19. icheme.org [icheme.org]

- 20. Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. junshin.repo.nii.ac.jp [junshin.repo.nii.ac.jp]

- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 24. prepchem.com [prepchem.com]

- 25. journals.asm.org [journals.asm.org]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

Analytical Standards & Protocols for N-Nitrosodiphenylamine (NDPhA) in Environmental Matrices

[1]

Executive Summary: The Thermal Instability Paradox

N-Nitrosodiphenylamine (NDPhA) presents a unique analytical challenge in environmental toxicology.[1] Unlike many semi-volatile organic compounds (SVOCs), NDPhA is thermally unstable.[1] In standard Gas Chromatography (GC) inlets operating above 200°C, it undergoes a decomposition reaction, reverting to Diphenylamine (DPhA) and nitric oxide.

This creates a critical data integrity risk: False positives for Diphenylamine and false negatives for NDPhA.

This Application Note provides a dual-track protocol:

Part 1: Chemical Standards & Handling (Pre-Analytical)

Reference Standard Selection

For quantitative accuracy, Isotope Dilution Mass Spectrometry (IDMS) is mandatory to correct for matrix suppression (LC-MS) or injection variability (GC-MS).

| Standard Type | Compound | CAS No.[1][2][3] | Function |

| Native Target | N-Nitrosodiphenylamine | 86-30-6 | Calibration Curve |

| Internal Standard (IS) | N-Nitrosodiphenylamine-d6 | 1189871-64-0 | Quantification (corrects for extraction & ionization) |

| Surrogate | N-Nitrosodimethylamine-d6 | 17829-05-9 | General Method Recovery Monitor |

Critical Handling Protocols

-

Photosensitivity: NDPhA degrades under UV/Visible light.[1] All standards and extracts must be handled in amber glassware or foil-wrapped containers.

-

Solvent Compatibility:

Part 2: Decision Matrix & Decomposition Mechanism

The following diagram illustrates the critical decision pathway for selecting the analytical technique based on the thermal properties of NDPhA.

Figure 1: Analytical workflow showing the thermal decomposition risk in GC methods versus the stability of LC methods.

Part 3: Sample Preparation Protocol (Solid Phase Extraction)

Applicability: Aqueous samples (Drinking water, groundwater).[1] Reference: Modified EPA Method 525.2/521.

Materials

-

Cartridge: C18 or Activated Charcoal (coconut-based) for broad nitrosamine capture.[1]

-

Recommendation: 6 mL / 500 mg Resprep C18.[1]

-

-

Elution Solvent: Methylene Chloride (for GC) or Methanol (for LC).[1][4]

Step-by-Step Procedure

-

Preservation: Collect samples in amber bottles with sodium sulfite (dechlorinating agent) to prevent reaction with residual chlorine.[1][5]

-

Note: Unlike standard EPA 525.2, avoid strong acidification (pH < 2) if possible, as low pH can catalyze the formation of new nitrosamines from precursors (nitrosation). Maintain pH 7-8 unless regulation strictly mandates acidification.[1]

-

-

Conditioning:

-

Loading:

-

Load 500 mL - 1 L of sample at a flow rate of 10 mL/min.

-

Add Internal Standard (NDPhA-d6) to the sample before extraction to validate recovery.[1]

-

-

Drying:

-

Dry cartridge under full vacuum for 10 minutes to remove residual water (critical for GC analysis).[1]

-

-

Elution:

-

For LC-MS/MS: Elute with 5 mL Methanol.

-

For GC-MS: Elute with 5 mL Methylene Chloride.

-

-

Concentration:

-

Concentrate extract to 1 mL using a gentle stream of Nitrogen at ambient temperature (max 35°C). Do not heat above 40°C to minimize loss.

-

Part 4: Instrumental Analysis Protocols

Protocol A: LC-MS/MS (Recommended)

Why: Eliminates thermal decomposition; allows separate quantification of NDPhA and Diphenylamine.[1]

-

System: UHPLC coupled with Triple Quadrupole MS.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Thermo Hypersil GOLD), 2.1 x 100 mm, 1.8 µm.

-

Mobile Phase:

-

Gradient:

-

Ionization: ESI Positive (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization).[1]

-

Note: NDPhA ionizes well in ESI+ as

.[1]

-

MS/MS Transitions (MRM):

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) |

| NDPhA | 199.1 | 169.1 (Quant) | 15 |

| 66.1 (Qual) | 35 | ||

| NDPhA-d6 (IS) | 205.1 | 175.1 | 15 |

Protocol B: GC-MS (Legacy/Screening)

Why: Used when LC-MS is unavailable or for compliance with specific EPA 8270 mandates.[1] Warning: You must assume some conversion to Diphenylamine occurs.[1]

-

System: GC with Single Quadrupole MS (SIM mode recommended).

-

Inlet: Splitless. CRITICAL: Set Inlet Temperature to 200°C or lower.

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm ID.

-

Oven Program:

-

40°C hold for 2 min.

-

Ramp 10°C/min to 280°C.

-

-

Quantification Rule:

-

If Diphenylamine (DPhA) is not a target analyte: Quantify the sum of the NDPhA peak and the DPhA peak (if separation fails) or report the DPhA peak as NDPhA (assuming 100% conversion).

-

If DPhA is a target: GC-MS is not recommended due to co-elution and chemical conversion interference.[1]

-

Part 5: Quality Control & Validation

To ensure data trustworthiness (E-E-A-T), every batch must include:

-

Method Blank: Verifies no contamination from the SPE cartridge or solvents.[1]

-

Laboratory Control Spike (LCS): Spike reagent water with native NDPhA (20 µg/L).[1]

-

Acceptance Criteria: 70-130% Recovery.[1]

-

-

Matrix Spike (MS/MSD): Spike actual sample matrix.

-

Purpose: Assess matrix interference (e.g., humic acids in soil).[1]

-

-

Internal Standard Recovery:

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Recovery (LC-MS) | Ion Suppression | Switch to APCI source or improve cleanup (Carbon SPE). |

| High DPhA / Low NDPhA (GC-MS) | Thermal breakdown in inlet | Lower inlet temp to <200°C; Clean liner; Switch to LC-MS. |

| Poor Linearity (r² < 0.99) | Photodegradation of stds | Prepare fresh standards in amber glass; work in low light. |

References

-

U.S. Environmental Protection Agency. (2014).[1] Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1] SW-846 Update V. Link

-

U.S. Environmental Protection Agency. (1995).[1] Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column GC/MS.[1][7]Link

-

Munch, J.W.[1] & Bassett, M.V. (2004).[1] Method 521: Determination of Nitrosamines in Drinking Water by Solid Phase Extraction and Capillary Column GC/CI/MS/MS.[1] U.S. EPA.[1][2][6] Link

-

PubChem. (n.d.).[1] N-Nitrosodiphenylamine Compound Summary. National Center for Biotechnology Information.[1] Link

-

Sigma-Aldrich. (2021).[1] Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods (USP <1469>).[1][8]Link

Sources

- 1. lcms.cz [lcms.cz]

- 2. N-NITROSODIPHENYLAMINE | Occupational Safety and Health Administration [osha.gov]

- 3. 4-Nitrosodiphenylamine | C12H10N2O | CID 9074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. paragonlaboratories.com [paragonlaboratories.com]

- 6. lcms.cz [lcms.cz]

- 7. epa.gov [epa.gov]

- 8. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]

Troubleshooting & Optimization

Column chromatography techniques for purifying nitrodiphenylamine isomers

Introduction: The Isomer Challenge

Separating nitrodiphenylamine isomers—specifically 2-nitrodiphenylamine (2-NDPA) and 4-nitrodiphenylamine (4-NDPA) —is a classic challenge in organic synthesis.[1] The difficulty lies not just in their structural similarity but in managing their distinct polarity behaviors driven by hydrogen bonding.

This guide serves as a troubleshooting and protocol hub. It moves beyond basic instructions to explain the physicochemical mechanics driving the separation, ensuring you can adapt these methods to your specific crude mixture.

Part 1: Method Development & Strategy

Q1: Which isomer elutes first on silica gel, and why?

A: The ortho-isomer (2-NDPA) elutes first; the para-isomer (4-NDPA) elutes second. [1]

The Mechanism:

-

2-Nitrodiphenylamine (Ortho): Forms a strong intramolecular hydrogen bond between the nitro oxygen and the amine hydrogen. This "locks" the polarity within the molecule, reducing its ability to interact with the silanol groups on the silica gel stationary phase. It behaves as a pseudo-nonpolar compound.[1]

-

4-Nitrodiphenylamine (Para): The nitro group is distal to the amine, preventing intramolecular bonding. The amine hydrogen is free to donate a hydrogen bond to the silica surface, and the nitro group can accept one. This results in significantly higher retention.

Visual Cue:

Q2: What is the optimal solvent system for Flash Chromatography?

A: Hexane/Ethyl Acetate (Hex/EtOAc) is the standard, but a gradient is required for efficient separation.

Because the ortho isomer is much less polar than the para isomer, an isocratic system often fails to resolve them efficiently (the ortho shoots through, while the para sticks).

Recommended Gradient Profile:

| Phase | Solvent Ratio (Hex:EtOAc) | Target Isomer | Rf Value (Approx) |

|---|---|---|---|

| Equilibration | 100:0 (Pure Hexane) | None | N/A |

| Elution 1 | 95:5 to 90:10 | 2-NDPA (Red) | 0.6 – 0.7 |

| Transition | 85:15 | Inter-fraction | - |

| Elution 2 | 80:20 to 70:30 | 4-NDPA (Yellow) | 0.3 – 0.4 |[1]

Expert Tip: If your crude mixture contains significant aniline impurities, add 1% Triethylamine (TEA) to the mobile phase to prevent aniline tailing, which can contaminate the 4-NDPA fraction.

Part 2: Execution Protocol

Standard Operating Procedure (SOP): Flash Purification

1. Sample Loading (Critical Step)

-

Issue: Nitrodiphenylamines have poor solubility in pure hexane.

-

Solution: Use Dry Loading .[2] Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM). Add silica gel (ratio 1:2 crude:silica) and rotary evaporate until a free-flowing powder remains. Load this powder onto the top of your packed column.

2. The Run

-

Step 1: Flush with 2 Column Volumes (CV) of 100% Hexane.

-

Step 2: Ramp to 5% EtOAc. Watch for the Red Band (2-NDPA).[1] Collect fractions.

-

Step 3: Once the red band completes, flush with 1 CV of 10% EtOAc to ensure clear separation.

-

Step 4: Ramp to 20-30% EtOAc. Watch for the Yellow Band (4-NDPA).[1] Collect fractions.

3. Post-Column Processing

-

Recrystallization:

Part 3: Troubleshooting Guide

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Co-elution (Mixed Fractions) | Gradient too steep; Sample overloaded. | Reduce Loading: Use <1% sample mass vs. silica mass.Shallower Gradient: Increase EtOAc by only 2% per CV.[1] |

| Tailing of 4-NDPA | Active silanol sites interacting with amine.[1] | Modifier: Add 0.5% Triethylamine (TEA) or 1% Methanol to the mobile phase. |

| "Oiling Out" during Recrystallization | Solvent boiling point > Product Melting Point. | Switch Solvent: Use a lower-boiling solvent (e.g., Ethanol instead of Toluene).Seed: Add a seed crystal of pure product. |

| Poor Recovery of 2-NDPA | Volatility issues (rare but possible under high vac).[1] | Control Vacuum: Do not heat water bath >40°C during rotary evaporation. |

Part 4: Visualizing the Workflow

Figure 1: Purification Logic Flow

This diagram outlines the decision-making process for separating the isomers based on their physicochemical properties.

Caption: Logical workflow for the separation of Nitrodiphenylamine isomers, highlighting the critical gradient switch.

Figure 2: Troubleshooting Co-elution

A logic tree for resolving cases where the red and yellow bands overlap.

Caption: Step-by-step troubleshooting logic for resolving co-eluting peaks.

References

-

BenchChem. (2025).[1][5] Technical Support Center: Purification of Crude 2-Nitrodiphenylamine. Retrieved from [1]

-

University of Rochester. (n.d.).[1] Solvent Systems for Flash Column Chromatography. Retrieved from [1]

-

Sorbtech. (2025).[1][2] Flash Chromatography Basics and Solvent Selection. Retrieved from [1]

-

PubChem. (2025).[1][6][7] 2-Nitrodiphenylamine Compound Summary. Retrieved from [1]

-

ResearchGate. (2017).[1] Discussion on Elution Order of Polar vs Non-polar Compounds on Silica. Retrieved from

Sources

- 1. 2-Nitrodiphenylamine - Wikipedia [en.wikipedia.org]

- 2. sorbtech.com [sorbtech.com]

- 3. researchgate.net [researchgate.net]

- 4. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Nitrodiphenylamine | C12H10N2O2 | CID 13271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Nitrodiphenylamine | C12H10N2O2 | CID 8407 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Enhancing Propellant Stability with Mixed Stabilizer Systems

Introduction

The long-term stability of energetic materials, particularly nitrocellulose-based propellants, is a critical factor for ensuring their safety, reliability, and performance.[1][2] Propellants inherently undergo decomposition over time, a process that can be accelerated by factors such as temperature and humidity, leading to the release of acidic nitrogen oxides (NOx).[3][4][5] These degradation products can catalyze further decomposition, potentially leading to autocatalytic reactions and compromising the structural integrity and safety of the propellant.[3][4] To counteract this, stabilizers are incorporated into propellant formulations to scavenge these acidic byproducts and prolong the material's shelf life.[1][3][6]

While single-component stabilizers have been traditionally used, there is growing interest in the application of mixed stabilizer systems to leverage potential synergistic effects. The rationale behind using a combination of stabilizers is to address different stages or products of the decomposition process more effectively than a single stabilizer could alone. However, the interactions between different stabilizers are complex and not fully understood, sometimes leading to unexpected experimental outcomes.[6]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered when working with mixed stabilizer systems in propellant formulations. It offers practical, experience-based advice and detailed protocols to navigate the complexities of enhancing propellant stability.

Troubleshooting Guide

This section addresses specific problems that may arise during the formulation and testing of propellants with mixed stabilizer systems.

Issue 1: Accelerated Depletion of One Stabilizer in a Mixed System

Question: During accelerated aging studies of a double-base propellant containing a mixture of Diphenylamine (DPA) and Ethyl Centralite (EC), we observed that the DPA concentration depleted much faster than expected, even faster than in formulations with DPA alone. What could be causing this?

Answer: This phenomenon often points to an antagonistic interaction between the stabilizers or a reaction with other formulation components that is exacerbated by the presence of the mixture.

-

Causality:

-

Competitive Reactions: DPA and EC both react with NOx, but their reaction rates and the stability of their intermediate products differ. It's possible that byproducts from the initial reaction of EC with NOx are more reactive towards DPA, accelerating its consumption.

-

Acid-Base Interactions: Propellant degradation creates an acidic environment.[7] Some stabilizers and their byproducts can have varying basicity. An interaction between a more basic stabilizer and the acidic degradation products could create localized environments that are more aggressive towards the less basic stabilizer.

-

Influence of Other Components: Plasticizers, binders, and other additives can influence the reaction kinetics of the stabilizers.[5] The combination of DPA and EC might interact unfavorably with another component, such as certain plasticizers, leading to a new degradation pathway for DPA.

-

-

Troubleshooting Steps:

-

Isothermal Microcalorimetry: Conduct heat flow calorimetry (HFC) on individual stabilizers, the mixed system, and the full propellant formulation.[5][8][9] This can help identify any exothermic reactions indicative of incompatibility.

-

Compatibility Testing (STANAG 4147): Perform compatibility tests by heating the mixed stabilizers with the individual propellant ingredients to pinpoint any specific adverse reactions.

-

Chromatographic Analysis: Utilize High-Performance Liquid Chromatography (HPLC) to not only monitor the depletion of the primary stabilizers but also to identify and quantify the formation of their degradation products, such as N-nitroso-DPA.[4][8][10] An unusual profile of byproducts can offer clues to the reaction mechanism.

-

Issue 2: Unexpected Thermal Instability Observed in DSC/TGA

Question: We formulated a composite propellant with a novel hybrid stabilizer system. Differential Scanning Calorimetry (DSC) analysis shows an unexpected exothermic peak at a lower temperature than the control formulation with a conventional stabilizer. Why is this happening?

Answer: A lower onset temperature for an exothermic event suggests that the mixed stabilizer system may be less effective at preventing initial decomposition or could even be promoting a new decomposition pathway.

-

Causality:

-

Catalytic Effect: One of the stabilizers or a byproduct of their interaction could be acting as a catalyst for the decomposition of the energetic binder or oxidizer.

-

Phase Incompatibility: The stabilizers may not be homogeneously distributed within the propellant matrix at a microscopic level. This can create localized regions with insufficient stabilization, leading to premature decomposition.

-

Reaction with Binder: The stabilizer mixture might react directly with the binder, especially at elevated temperatures, leading to an exothermic reaction that is independent of the primary propellant decomposition.

-

-

Troubleshooting Steps:

-

Component-wise Thermal Analysis: Run DSC/TGA on individual components (binder, oxidizer, plasticizer) mixed with the stabilizer system to identify the source of the premature exotherm.

-

Microscopic Analysis: Use Scanning Electron Microscopy (SEM) to examine the morphology of the cured propellant. Look for signs of phase separation or poor dispersion of the stabilizer particles.

-

Varying Heating Rates in DSC: Conduct DSC experiments at multiple heating rates (e.g., 5, 10, 15, 20 °C/min). This can help in calculating the activation energy of the decomposition reaction using methods like the Kissinger or Ozawa-Flynn-Wall analysis, providing insight into the reaction mechanism.[11]

-

Issue 3: Inconsistent Burn Rate in Stabilized Propellant Batches

Question: We have produced several batches of a single-base propellant with a mixed stabilizer system. However, we are observing significant batch-to-batch variation in the burn rate. What could be the cause?

Answer: Inconsistent burn rates often point to issues with the homogeneity of the propellant formulation, which can be particularly challenging with mixed stabilizer systems.

-

Causality:

-

Poor Dispersion: If the stabilizers have different particle sizes, densities, or solubilities in the processing solvents, they may not disperse uniformly during mixing. This can lead to localized areas with varying stabilizer concentrations, which can affect the local combustion characteristics.

-

Interaction with Ballistic Modifiers: Stabilizers can sometimes interact with ballistic modifiers (e.g., lead or copper salts), affecting their catalytic activity and, consequently, the burn rate.[12] A non-uniform distribution of the stabilizer mixture can amplify this effect.

-

Aging Effects: If there is a delay between mixing and curing, premature aging and stabilizer consumption could occur, especially if the mixing process generates localized heat. This would lead to inconsistencies in the final cured propellant.

-

-

Troubleshooting Steps:

-

Mixing Process Validation: Re-evaluate your mixing procedure.[13] Ensure that the mixing time, speed, and temperature are precisely controlled. Consider a multi-step addition of the stabilizers to improve dispersion.

-

Particle Size Analysis: Characterize the particle size distribution of your stabilizer raw materials. If they are significantly different, consider milling them together or separately to achieve a more uniform size.

-

Rheological Measurements: Measure the viscosity of the uncured propellant slurry over time.[14] A rapid change in viscosity could indicate premature curing or other undesirable reactions.

-

Quality Control of Raw Materials: Ensure the purity and consistency of all incoming raw materials, including the stabilizers, as impurities can have a significant impact on the final properties of the propellant.

-

Frequently Asked Questions (FAQs)

Q1: How do I select the right combination of stabilizers for my propellant formulation?

A1: The selection of a mixed stabilizer system should be based on a thorough understanding of your propellant's decomposition mechanism and the specific roles of each stabilizer.

-

Primary and Secondary Stabilizers: A common approach is to use a "primary" stabilizer that is highly reactive with the initial decomposition products (like NOx) and a "secondary" stabilizer that is more effective at neutralizing the acidic byproducts formed later in the aging process. For instance, an amine-based stabilizer could be paired with a compound that has a different scavenging mechanism.[2]

-

Synergistic Effects: Look for combinations that have been reported to exhibit synergistic effects, where the combined stabilizing effect is greater than the sum of the individual effects.[1][2][15]

-

Compatibility: Ensure that the chosen stabilizers are chemically compatible with each other and with all other components in the propellant formulation under storage and operational conditions.[9]

Q2: What is the optimal concentration ratio for a mixed stabilizer system?

A2: There is no universal optimal ratio; it must be determined experimentally for each specific propellant formulation.

-

Design of Experiments (DoE): Employ a statistical Design of Experiments approach to systematically vary the concentrations of each stabilizer and evaluate the impact on key performance indicators like stability (via HFC or accelerated aging), mechanical properties, and ballistic performance.

-

Iterative Testing: Start with a baseline formulation and incrementally adjust the ratio of the stabilizers, conducting stability tests at each step to identify the ratio that provides the longest induction time to autocatalytic decomposition or the lowest stabilizer consumption rate.

-

Regulatory and Safety Limits: Be mindful of established limits on total stabilizer content, as excessive amounts can sometimes negatively impact the propellant's performance or introduce new safety hazards.[3] The AOP-48 standard, for example, sets a minimum residual stabilizer content of 0.2% after aging.[8][16]

Q3: What are the key analytical techniques for evaluating the effectiveness of mixed stabilizer systems?

A3: A multi-faceted analytical approach is crucial for a comprehensive evaluation.

-

Heat Flow Calorimetry (HFC): As specified in STANAG 4582, HFC is a powerful tool for directly measuring the heat generated by the propellant's decomposition, providing a quantitative measure of its stability.[5][8][10]

-

High-Performance Liquid Chromatography (HPLC): This is the standard method for quantifying the depletion of stabilizers and the formation of their byproducts over time during aging studies.[8][10]

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques provide valuable information about the thermal stability and decomposition kinetics of the propellant.[8]

-

Vacuum Stability Test: This classic method measures the volume of gas evolved from a propellant sample at a specific temperature and time, indicating the rate of decomposition.[9]

-

Mechanical Testing: The mechanical properties, such as tensile strength and elongation, of a propellant can change as it ages.[17][18][19] Monitoring these properties is essential for assessing the overall integrity of the propellant grain.

Experimental Protocols

Protocol 1: Stabilizer Compatibility Screening using DSC

Objective: To rapidly assess the thermal compatibility of a mixed stabilizer system with the primary energetic components of a propellant.

Methodology:

-

Sample Preparation:

-

Accurately weigh 1-2 mg of the energetic component (e.g., nitrocellulose) into a standard aluminum DSC pan.

-

Add the mixed stabilizer system to the pan in the desired ratio, ensuring the total mass of the stabilizer is approximately 10% of the energetic component's mass.

-

Prepare control samples with each individual stabilizer and a sample of the energetic component alone.

-

Hermetically seal the DSC pans.

-

-

DSC Analysis:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from ambient temperature to 300°C at a constant rate of 10°C/min under an inert nitrogen atmosphere.

-

-

Data Analysis:

-

Compare the onset temperature of the main exothermic decomposition peak for the samples containing the mixed stabilizers to the control samples.

-

A significant lowering of the onset temperature or the appearance of new exothermic peaks at lower temperatures in the mixed stabilizer sample may indicate incompatibility.

-

Protocol 2: Accelerated Aging Study for Stabilizer Depletion

Objective: To determine the rate of stabilizer consumption in a propellant formulation under accelerated aging conditions.

Methodology:

-

Sample Preparation:

-

Prepare multiple identical samples of the propellant formulation containing the mixed stabilizer system.

-

Seal each sample in an airtight container suitable for high-temperature storage.

-

-

Accelerated Aging:

-

Place the samples in a temperature-controlled oven at a constant elevated temperature (e.g., 60°C, 70°C, or 80°C).[5] The choice of temperature depends on the expected stability of the propellant; higher temperatures accelerate aging but may induce reactions not relevant to ambient aging.[18]

-

At predetermined time intervals (e.g., 0, 15, 30, 60, 90, and 120 days), remove one sample from the oven for analysis.[5][20]

-

-

HPLC Analysis:

-

Extract the stabilizers from the aged propellant sample using a suitable solvent (e.g., acetonitrile or methanol).

-

Analyze the extract using a validated HPLC method to quantify the concentration of each stabilizer.

-

-

Data Analysis:

-

Plot the concentration of each stabilizer as a function of aging time.

-

Determine the rate of depletion for each stabilizer. This data can be used to compare the effectiveness of different mixed stabilizer systems and to predict the long-term stability of the propellant at ambient temperatures using Arrhenius kinetics.[17]

-

Visualizations

Diagram 1: Synergistic vs. Antagonistic Stabilizer Interactions

Caption: Mechanisms of stabilizer interactions.

Diagram 2: Experimental Workflow for Evaluating Mixed Stabilizers

Caption: Workflow for mixed stabilizer evaluation.

Quantitative Data Summary

Table 1: Hypothetical Comparison of Stabilizer System Performance in a Double-Base Propellant after 60 Days of Aging at 70°C

| Stabilizer System | Initial Total Stabilizer (%) | Remaining Stabilizer (%) | Time to Autocatalysis (HFC, days) | Change in Tensile Strength (%) |

| 1% DPA (Control) | 1.0 | 0.55 | 45 | -8.2 |

| 1% EC (Control) | 1.0 | 0.62 | 50 | -7.5 |

| 0.5% DPA + 0.5% EC | 1.0 | 0.75 | 65 | -5.1 |

| 0.7% DPA + 0.3% EC | 1.0 | 0.68 | 58 | -6.3 |

References

-

A state-of-the-art review on stabilizers for nitrate ester-based energetic materials and their mechanism of action. Central European Journal of Energetic Materials. Available at: [Link]

-